REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.C([O:13][C:14]([C:16]1[CH:25]=[C:24]2[C:19]([C:20]([Cl:27])=[CH:21][C:22]([CH3:26])=[N:23]2)=[CH:18][CH:17]=1)=O)C>O1CCCC1>[Cl:27][C:20]1[C:19]2[C:24](=[CH:25][C:16]([CH2:14][OH:13])=[CH:17][CH:18]=2)[N:23]=[C:22]([CH3:26])[CH:21]=1 |f:0.1|
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Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
4-chloro-2-methyl-quinoline-7-carboxylic acid ethyl ester
|
Quantity
|
4.42 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=C2C(=CC(=NC2=C1)C)Cl
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
after stirring 1 h at 0° C. the reaction
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched by careful addition of methanol (4.5 mL) and 1 M aq. potassium sodium tartrate solution (135 mL)
|
Type
|
STIRRING
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Details
|
The two-phase mixture was stirred 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC2=CC(=CC=C12)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.62 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |